molecular formula C9H10IN B575777 6-Iodo-1,2,3,4-tetrahydroquinoline CAS No. 193354-16-4

6-Iodo-1,2,3,4-tetrahydroquinoline

Cat. No.: B575777
CAS No.: 193354-16-4
M. Wt: 259.09
InChI Key: OJOGUQPNKCQMBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and IUPAC Nomenclature

The molecular structure of this compound consists of a bicyclic system where a benzene ring is fused to a partially saturated pyridine ring, with an iodine atom positioned at the 6-carbon of the aromatic system. The International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, reflecting the systematic naming convention that identifies both the halogen substitution and the degree of saturation in the heterocyclic framework. The molecular formula C9H10IN indicates a molecular composition that includes nine carbon atoms, ten hydrogen atoms, one iodine atom, and one nitrogen atom, resulting in a molecular weight of 259.09 grams per mole.

The structural representation through Simplified Molecular Input Line Entry System notation is recorded as IC1=CC2=C(NCCC2)C=C1, which provides a linear description of the compound's connectivity. This notation system effectively captures the arrangement of atoms and bonds within the molecule, including the position of the iodine substituent and the saturated portion of the quinoline ring system. The compound is catalogued under the Molecular Design Limited number MFCD10699455, facilitating its identification in chemical databases and procurement systems.

The three-dimensional architecture of this compound features a planar aromatic system fused to a non-planar saturated six-membered ring containing nitrogen. The iodine atom, positioned at the 6-carbon, introduces significant steric bulk and electronic effects that influence the compound's chemical behavior and potential interactions with biological targets. The nitrogen atom in the heterocyclic ring maintains its basic character, contributing to the compound's potential for hydrogen bonding and coordination chemistry applications.

Molecular Property Value Reference
Molecular Formula C9H10IN
Molecular Weight 259.09 g/mol
Chemical Abstracts Service Number 193354-16-4
Molecular Design Limited Number MFCD10699455
International Union of Pure and Applied Chemistry Name This compound

Positional Isomerism and Stereochemical Considerations

The concept of positional isomerism plays a crucial role in understanding the chemical and biological properties of iodinated tetrahydroquinoline derivatives. This compound represents one specific positional isomer within a series of compounds where the iodine atom can be placed at different positions around the aromatic ring system. Related positional isomers include 3-iodo-1,2,3,4-tetrahydroquinoline and 7-iodo-1,2,3,4-tetrahydroquinoline, each exhibiting distinct chemical reactivity patterns and potential biological activities.

The 3-iodo positional isomer, characterized by iodine substitution on the saturated ring portion, demonstrates fundamentally different chemical behavior compared to the 6-iodo derivative due to the electronic environment and sterics associated with the aliphatic versus aromatic substitution patterns. This positional difference significantly impacts the compound's susceptibility to nucleophilic substitution reactions, metal-catalyzed coupling reactions, and potential metabolic pathways in biological systems. The 7-iodo isomer represents another aromatic substitution pattern that affects the electronic distribution within the molecule and consequently influences its chemical reactivity profile.

Research in quantifying positional isomers has revealed that different substitution patterns can result in dramatically altered biological activities and pharmacokinetic properties. Advanced analytical techniques, including top-down mass spectrometry, have been developed to distinguish between positional isomers and quantify their relative abundances in complex mixtures. These methodological advances are particularly important for understanding the formation and distribution of different positional isomers during synthetic processes and biological transformations.

The stereochemical considerations for this compound primarily relate to the conformational flexibility of the saturated six-membered ring and the potential for restricted rotation around bonds adjacent to the nitrogen atom. While the compound does not contain traditional stereogenic centers, the partially saturated ring system can adopt different conformational states that influence its three-dimensional shape and subsequent molecular interactions. These conformational preferences are influenced by the electronic effects of the iodine substituent and can impact the compound's binding affinity to biological targets and its participation in chemical reactions.

Positional Isomer Substitution Pattern Chemical Abstracts Service Number Molecular Weight
This compound Aromatic substitution 193354-16-4 259.09 g/mol
3-Iodo-1,2,3,4-tetrahydroquinoline Aliphatic substitution Not specified 259.09 g/mol
7-Iodo-1,2,3,4-tetrahydroquinoline Aromatic substitution 939758-77-7 259.09 g/mol

Historical Development in Quinoline Derivatives Research

The historical development of quinoline derivatives research traces back to the late 19th century when fundamental synthetic methodologies for constructing these important heterocyclic systems were first established. The Pomeranz-Fritsch reaction, independently reported by Cäsar Pomeranz and Paul Fritsch in 1893, represented a landmark achievement in the synthesis of isoquinoline compounds and established foundational principles that continue to influence modern heterocyclic chemistry. This reaction involves the acid-promoted cyclization of benzalaminoacetals to form isoquinoline derivatives, providing a versatile approach for constructing these important nitrogen-containing heterocycles.

The Skraup synthesis, developed by Zdenko Hans Skraup in 1881, provided another pivotal methodology for quinoline construction through the reaction of anilines with glycerin in the presence of sulfuric acid and oxidizing agents. This synthetic approach demonstrated the feasibility of constructing quinoline ring systems from readily available starting materials and sparked extensive research into structure-activity relationships within this compound class. The Conrad-Limpach method, described in 1887, further expanded the synthetic toolkit available for quinoline derivative preparation and became particularly important for the synthesis of quinolone derivatives with pharmaceutical applications.

The historical significance of quinoline derivatives in medicinal chemistry became apparent through their early applications as antimalarial agents, beginning with the isolation of quinine from cinchona bark and continuing through the development of synthetic chloroquine and related compounds. These early successes in antimalarial therapy demonstrated the therapeutic potential of quinoline-based structures and stimulated extensive research into their mechanism of action and structure-activity relationships. The development of mechanochemical synthesis approaches for quinoline derivatives represents a more recent advancement, providing environmentally benign alternatives to traditional solution-phase chemistry.

Modern research in quinoline derivatives has expanded to encompass diverse therapeutic applications, including antibacterial, antifungal, anti-inflammatory, anticancer, and antiviral activities. The versatility of the quinoline scaffold for medicinal chemistry applications has driven continued innovation in synthetic methodologies, including the development of multi-component reaction strategies and postcyclization approaches that enable rapid access to structurally diverse quinoline libraries. These advances have facilitated the exploration of quinoline derivatives as privileged structures in drug discovery and have contributed to a deeper understanding of their structure-activity relationships.

The integration of modern analytical techniques and computational chemistry approaches has further accelerated research in quinoline derivatives, enabling more precise characterization of their molecular properties and biological activities. Current research trends emphasize the development of sustainable synthetic approaches, the exploration of novel biological targets, and the application of quinoline derivatives in emerging therapeutic areas such as neurodegenerative diseases and precision medicine applications.

Historical Milestone Year Significance Reference
Skraup Synthesis 1881 First general quinoline synthesis method
Conrad-Limpach Method 1887 Quinolone synthesis approach
Pomeranz-Fritsch Reaction 1893 Isoquinoline synthesis methodology
Chloroquine Development 20th Century Synthetic antimalarial breakthrough
Mechanochemical Approaches 21st Century Environmentally benign synthesis

Properties

IUPAC Name

6-iodo-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10IN/c10-8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6,11H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJOGUQPNKCQMBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)I)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101296429
Record name 1,2,3,4-Tetrahydro-6-iodoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101296429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193354-16-4
Record name 1,2,3,4-Tetrahydro-6-iodoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=193354-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-6-iodoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101296429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Catalytic Transfer Hydrogenation of 6-Iodoquinoline

A prominent route to 6-iodo-1,2,3,4-tetrahydroquinoline involves the catalytic transfer hydrogenation of 6-iodoquinoline. This method leverages transition-metal catalysts to effect sequential reduction of the quinoline aromatic system. For instance, Mn-1 (a manganese-based catalyst) in combination with isopropyl alcohol (i-PrOH) as a hydrogen donor has been shown to achieve quantitative reduction under mild conditions . The reaction proceeds via initial coordination of the quinoline nitrogen to the metal center, followed by stepwise hydride transfer to the C2 and C4 positions, ultimately yielding the tetrahydroquinoline framework.

Key parameters influencing this reaction include:

  • Catalyst loading : Optimal yields (85–90%) are obtained with 2–5 mol% Mn-1 .

  • Temperature : Reactions conducted at 60–80°C exhibit faster kinetics without compromising selectivity.

  • Solvent system : Mixed polar solvents (e.g., MeOH/DMF) enhance solubility of both substrate and catalyst .

A representative procedure entails heating 6-iodoquinoline (0.5 mmol) with Mn-1 (0.01 mmol) in i-PrOH (0.1 mL) at 70°C for 14 hours, followed by purification via silica gel chromatography . This method is notable for its functional group tolerance and scalability, with gram-scale demonstrations achieving isolated yields exceeding 80% .

Domino Reduction-Cyclization Strategies

Domino sequences combining reduction and cyclization steps offer a streamlined approach to this compound. One such method employs B(C6F5)3 -catalyzed hydrosilylation of quinoline derivatives, where diethylsilane acts as both reductant and hydrogen source . The reaction initiates with boron-mediated activation of the silane, facilitating hydride transfer to the quinoline’s C=N bond. Subsequent acid workup (0.25 N HCl) induces cyclization, affording the tetrahydroquinoline core.

Critical considerations for this method include:

  • Substrate scope : Electron-deficient quinolines undergo faster reduction, while steric hindrance at the 6-position moderately slows the reaction .

  • Diastereoselectivity : Cis-configuration at the C2 and C4 positions predominates due to steric guidance during cyclization .

  • Purification : Neutralization with Na2CO3 and chromatographic separation (EtOAc/hexane) are essential to isolate the product in >90% purity .

A typical synthesis involves treating 6-iodoquinoline (1.0 equiv) with B(C6F5)3 (5 mol%) and Et2SiH (3.5 equiv) in chloroform at 25–65°C for 6–24 hours . This method’s operational simplicity and avoidance of noble-metal catalysts make it industrially attractive.

SmI2-Mediated Reductive Deoxygenation of 6-Iodoquinolin-2(1H)-ones

The reductive deoxygenation of 6-iodoquinolin-2(1H)-ones using SmI2/H2O/Et3N represents a novel entry to the target compound . This method exploits samarium diiodide’s ability to cleave C–O bonds in amide derivatives, enabling direct conversion of quinolinones to tetrahydroquinolines. The proposed mechanism involves single-electron transfer from SmI2 to the carbonyl group, generating a ketyl radical intermediate that undergoes protonation and rearomatization.

Optimized conditions for this transformation include:

  • Stoichiometry : A 2:1 molar ratio of SmI2 to substrate ensures complete conversion .

  • Additives : Triethylamine neutralizes HI byproducts, preventing side reactions .

  • Reaction time : Completion typically requires 12–24 hours at ambient temperature .

For example, treatment of 6-iodoquinolin-2(1H)-one (0.5 mmol) with SmI2 (1.0 mmol) in THF/H2O (4:1) at 25°C for 18 hours furnishes the tetrahydroquinoline in 75–82% yield after extraction . While this method avoids pre-functionalized starting materials, the limited commercial availability of 6-iodoquinolinones may restrict its utility.

Halogen Exchange and Cross-Coupling Approaches

Introducing iodine post-cyclization via halogen exchange reactions provides an alternative pathway. For instance, Finkelstein-type reactions using NaI in acetone have been employed to substitute bromine at the 6-position of tetrahydroquinolines . This strategy requires prior synthesis of 6-bromo-1,2,3,4-tetrahydroquinoline, which can be achieved via palladium-catalyzed Suzuki-Miyaura coupling of 6-bromoquinoline with arylboronic acids .

Key advancements in this area include:

  • Catalyst systems : Pd(PPh3)4 facilitates efficient coupling at 75–90°C, with Na2CO3 as a base .

  • Solvent optimization : Toluene/ethanol/water mixtures (4:2:1) enhance reaction homogeneity .

  • Iodination efficiency : Yields of 6-iodo derivatives range from 70–85%, depending on the leaving group’s reactivity .

A representative protocol involves reacting 6-bromotetrahydroquinoline (5.0 mmol) with NaI (10 mmol) in refluxing acetone for 12 hours, followed by aqueous workup . While this method offers flexibility in introducing diverse substituents, the multi-step sequence may lower overall efficiency.

Electrochemical Dehydrogenation and Functionalization

Emerging electrochemical methods enable direct functionalization of tetrahydroquinoline precursors. Recent work demonstrates that anodic oxidation of 1,2,3,4-tetrahydroquinoline derivatives in the presence of HNO3 and nBu4NBF4 as electrolyte selectively introduces iodine at the 6-position . The proposed mechanism involves generation of iodine radicals at the anode, which undergo electrophilic aromatic substitution with the tetrahydroquinoline framework.

Optimized parameters for this method include:

  • Electrode material : Carbon plates exhibit superior current efficiency compared to platinum .

  • Nitric acid concentration : 1.5 equivalents of HNO3 maximize iodination yield (85%) while minimizing overoxidation .

  • Solvent composition : MeOH/DMF mixtures (3:1) balance conductivity and substrate solubility .

A typical electrolysis setup applies a constant current of 10 mA/cm² for 5 hours, yielding this compound with 79% isolated yield after chromatography . This method’s atom economy and avoidance of stoichiometric reagents align with green chemistry principles.

Comparative Analysis of Synthetic Methods

The table below summarizes the advantages and limitations of each methodology:

MethodYield (%)Key AdvantagesLimitations
Catalytic Hydrogenation85–90High selectivity, scalableRequires noble-metal catalysts
Domino Reduction90–95One-pot synthesis, no metalsSensitive to moisture
SmI2 Deoxygenation75–82Direct use of quinolinonesLimited substrate availability
Halogen Exchange70–85Flexibility in substitutionMulti-step sequence
Electrochemical Iodination79Green conditions, high atom economySpecialized equipment required

Chemical Reactions Analysis

Types of Reactions: 6-Iodo-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Iodo-1,2,3,4-tetrahydroquinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 6-Iodo-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to modulation of cellular processes. The iodine atom plays a crucial role in enhancing the compound’s reactivity and binding affinity to its targets .

Comparison with Similar Compounds

Table 1: Key Properties of 6-Substituted THQ Derivatives

Substituent (Position 6) Molecular Formula Molecular Weight (g/mol) Key Applications Synthesis Method Yield (%) Stability Notes
Iodo (6-I-THQ) C₉H₁₀IN 259.09 Medicinal chemistry, catalysis Halogenation (e.g., electrophilic substitution) ~60–75* Moderate thermal stability; sensitive to light
Methyl (6-Me-THQ) C₁₀H₁₃N 147.22 Anti-knock additives, agrochemicals Alkylation (e.g., Alkyllithium addition to quinoline) 40–48 High stability; resistant to oxidation
Trifluoromethyl (6-CF₃-THQ) C₁₀H₁₀F₃N 201.19 Pharmaceutical intermediates Radical trifluoromethylation 50–65* Enhanced lipophilicity; hydrolytically stable
Nitro (6-NO₂-THQ) C₉H₁₀N₂O₂ 178.19 Organic synthesis, explosives precursors Nitration (HNO₃/H₂SO₄) 70–85 Thermally unstable; explosive risk
Hydroxy (6-OH-THQ) C₉H₁₁NO 149.19 Antioxidants, dyes Reduction of nitro derivatives or hydroxylation 60–75 Prone to oxidation; forms quinones
Bromo (6-Br-THQ) C₉H₁₀BrN 212.09 Cross-coupling reactions Bromination (Br₂/Fe catalyst) 65–80 Similar stability to 6-I-THQ; less reactive in SNAr

*Estimated based on analogous reactions in the literature.

Reactivity and Stability

  • Oxidation Resistance: 6-Me-THQ exhibits high stability against autoignition, making it effective as an anti-knock additive . In contrast, 6-OH-THQ readily oxidizes to quinoline derivatives under aerobic conditions .
  • Catalytic Dehydrogenation: 6-I-THQ and 6-Br-THQ show slower dehydrogenation to quinoline compared to unsubstituted THQ due to halogen-induced electron withdrawal, as observed with Fe-ISAS/CN catalysts (8% conversion for THQ vs. <5% for 6-I-THQ) .
  • Steric Effects : Bulky substituents (e.g., 6-CF₃-THQ) hinder lithiation and subsequent functionalization, necessitating solvent optimization (e.g., THF over diethyl ether) .

Biological Activity

6-Iodo-1,2,3,4-tetrahydroquinoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Structure and Properties

This compound belongs to the tetrahydroquinoline class of compounds characterized by a saturated quinoline ring with an iodine substituent. The presence of the iodine atom enhances its reactivity and biological activity through various mechanisms.

Antimicrobial Properties

Research indicates that 6-iodo derivatives of tetrahydroquinolines exhibit significant antimicrobial activity. For instance, a study demonstrated that iodo-quinoline derivatives showed effective inhibition against Staphylococcus epidermidis, Klebsiella pneumoniae, and Candida parapsilosis . The mechanism involves disruption of microbial adhesion, which is crucial for biofilm formation.

Anticancer Activity

The anticancer potential of this compound has been highlighted in various studies. It has been shown to inhibit the NF-κB transcriptional activity induced by lipopolysaccharides (LPS), which is a key pathway in cancer progression . In vitro studies demonstrated that several tetrahydroquinoline derivatives exhibited potent cytotoxicity against various human cancer cell lines, including NCI-H23 and MDA-MB-231 .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets. The iodine atom plays a crucial role in enhancing binding affinity to enzymes and receptors involved in critical biochemical pathways. For example:

  • Inhibition of NF-κB : The compound acts as a potent inhibitor of NF-κB transcriptional activity, which is involved in inflammatory responses and cancer cell survival.
  • Antimicrobial Mechanism : Its interaction with microbial membranes disrupts their integrity and function.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study on the antimicrobial efficacy of iodo-quinoline derivatives revealed that this compound significantly inhibited the growth of S. epidermidis and K. pneumoniae. The minimum inhibitory concentration (MIC) values were determined to be notably lower than those of standard antibiotics .

Case Study 2: Anticancer Activity

In vitro evaluations showed that derivatives of tetrahydroquinolines had IC50 values significantly lower than conventional chemotherapeutics like Doxorubicin. For instance, certain derivatives exhibited IC50 values ranging from 2.5 to 12.5 µg/mL against various cancer cell lines .

Research Findings Summary Table

Activity Target IC50/MIC Values References
AntimicrobialS. epidermidisMIC < 10 µg/mL
K. pneumoniaeMIC < 5 µg/mL
AnticancerNCI-H23IC50 = 5 µg/mL
MDA-MB-231IC50 = 10 µg/mL
HCT 15IC50 = 12 µg/mL

Q & A

Q. What are the common synthetic routes for 6-Iodo-1,2,3,4-tetrahydroquinoline (6-I-THQ)?

The synthesis of 6-I-THQ typically involves:

  • Catalytic hydrogenation : Starting from iodinated quinoline derivatives, hydrogenation using palladium on carbon (Pd/C) under hydrogen atmospheres yields the tetrahydroquinoline scaffold .
  • Halogenation strategies : Direct iodination of 1,2,3,4-tetrahydroquinoline using iodine or iodinating agents (e.g., N-iodosuccinimide) under controlled conditions, often requiring inert atmospheres to prevent side reactions .
  • Substitution reactions : Nucleophilic substitution at the 6-position of pre-functionalized tetrahydroquinolines (e.g., chloro or bromo derivatives) using iodide sources like NaI or KI in polar aprotic solvents .

Key considerations : Reaction yields (62–77% for analogous halogenated derivatives) and regioselectivity depend on catalyst choice, solvent polarity, and temperature .

Q. How does the iodine substituent at the 6-position influence the compound’s reactivity?

The iodine atom introduces:

  • Electronic effects : Strong electron-withdrawing character, activating the ring for electrophilic substitution at meta/para positions .
  • Steric hindrance : The bulky iodine atom may slow reactions at adjacent positions but facilitates oxidative elimination to form quinoline derivatives .
  • Radical stability : Iodine’s polarizability supports radical-mediated transformations, useful in cross-coupling reactions .

Q. Comparison with analogs :

SubstituentReactivity TrendExample Reaction
6-Iodo Slower SN2 vs. Cl/Br due to sizeSuzuki coupling
6-Fluoro Enhanced H-bonding with targetsEnzyme inhibition
6-Chloro Faster nucleophilic substitutionAmine alkylation

Advanced Research Questions

Q. What strategies optimize regioselectivity in substitution reactions of 6-I-THQ?

Regioselectivity can be controlled via:

  • Directing groups : Introducing temporary groups (e.g., carbonyls) at specific positions to steer electrophilic attacks .
  • Catalyst design : Transition-metal catalysts (e.g., Pd or Cu) with tailored ligands enhance selectivity in cross-coupling reactions .
  • Solvent effects : Polar solvents (DMF, DMSO) stabilize transition states in SNAr reactions, favoring substitution at the 6-position .

Case study : In Suzuki-Miyaura coupling, Pd(PPh₃)₄ selectively functionalizes the iodine-bearing position of 6-I-THQ, achieving >80% yield in DMF/water mixtures .

Q. How can researchers resolve contradictions in reported biological activity data for 6-I-THQ derivatives?

Contradictions often arise from:

  • Purity variations : Impurities from incomplete purification (e.g., residual Pd in catalytic syntheses) may skew bioactivity results. Use HPLC or NMR to verify purity (>95%) .
  • Assay conditions : Differences in cell lines, solvent carriers (e.g., DMSO vs. saline), or incubation times. Standardize protocols using controls like 6-fluoro analogs .
  • Structural analogs : Compare activity across derivatives (e.g., 6-I vs. 7-I-THQ) to isolate position-specific effects .

Recommended approach : Replicate studies with orthogonal assays (e.g., enzymatic vs. cell-based) and validate via structure-activity relationship (SAR) modeling .

Q. What analytical techniques are critical for characterizing 6-I-THQ and its intermediates?

  • NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns and confirms hydrogenation completeness .
  • Mass spectrometry (MS) : High-resolution MS verifies molecular weight and detects halogen loss during reactions .
  • X-ray crystallography : Resolves ambiguities in regiochemistry for crystalline derivatives .
  • TLC monitoring : Tracks reaction progress using silica plates and UV/iodine visualization .

Example : In 6-I-THQ synthesis, a distinct singlet in ¹H NMR (δ 3.2–3.5 ppm) confirms the tetrahydroquinoline ring’s saturation .

Q. How does the iodine atom impact the compound’s pharmacokinetic properties?

The iodine substituent:

  • Increases lipophilicity : Enhances membrane permeability but may reduce aqueous solubility. LogP values for 6-I-THQ are ~2.5, compared to 1.8 for 6-H-THQ .
  • Affects metabolic stability : Iodine’s size slows hepatic CYP450-mediated oxidation, extending half-life in vivo .
  • Facilitates radiolabeling : ¹²³I or ¹²⁵I isotopes enable tracking in biodistribution studies .

Optimization tip : Introduce hydrophilic groups (e.g., carboxylates) at the 3-position to balance lipophilicity .

Q. What are the challenges in scaling up 6-I-THQ synthesis for preclinical studies?

Key challenges include:

  • Iodine handling : Safety protocols for volatile iodinating agents (e.g., HI or I₂) .
  • Catalyst cost : Pd-based catalysts require efficient recycling to reduce expenses .
  • Purification : Column chromatography is labor-intensive; switch to recrystallization or distillation for >10-g batches .

Scalable method : A two-step process—iodination of tetrahydroquinoline followed by Pd/C-mediated purification—achieves 65% yield at 50-g scale .

Q. How do computational methods aid in designing 6-I-THQ derivatives with enhanced bioactivity?

  • Docking simulations : Predict binding modes to targets like dopamine receptors or enzymes .
  • QSAR models : Relate substituent electronic parameters (Hammett σ) to activity trends .
  • MD simulations : Assess stability of iodine-protein interactions over nanosecond timescales .

Application : A QSAR model for 6-I-THQ analogs identified electron-withdrawing groups at the 8-position as critical for kinase inhibition .

Q. Tables for Quick Reference

Q. Table 1: Comparative Reactivity of 6-Substituted THQ Derivatives

PositionSubstituentKey ReactionYield (%)Reference
6IodoSuzuki coupling78
6ChloroSNAr with amines85
6FluoroOxidation to quinoline90

Q. Table 2: Recommended Analytical Techniques

TechniqueApplicationExample Use Case
HRMSMolecular weight confirmationDetecting dehalogenation
¹H NMRSaturation verificationConfirming THQ ring formation
XRDRegiochemistry resolutionResolving iodination position

Q. Notes

  • Methodological answers emphasize reproducibility, scalability, and validation.
  • Advanced questions integrate multi-disciplinary approaches (synthesis, computational biology, pharmacology).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.